1-[(4-Fluorophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine
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Overview
Description
1-[(4-Fluorophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine is a complex organic compound featuring a piperazine ring substituted with a 4-fluorophenylmethyl group and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine typically involves multi-step organic reactions. One common method includes:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of 1,2-diamines with sulfonium salts.
Substitution Reactions:
Addition of Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group can be introduced through a similar nucleophilic substitution reaction, using pyridin-2-ylmethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the purity and minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Lacks the pyridin-2-ylmethyl group, making it less complex and potentially less versatile in its applications.
4-(Pyridin-2-ylmethyl)piperazine: Lacks the 4-fluorophenylmethyl group, which may affect its binding affinity and specificity for certain targets.
Uniqueness
1-[(4-Fluorophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine is unique due to the presence of both the 4-fluorophenylmethyl and pyridin-2-ylmethyl groups. This dual substitution can enhance its binding properties and biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H20FN3 |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine |
InChI |
InChI=1S/C17H20FN3/c18-16-6-4-15(5-7-16)13-20-9-11-21(12-10-20)14-17-3-1-2-8-19-17/h1-8H,9-14H2 |
InChI Key |
HRKHQCJGGUJZEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC=CC=N3 |
Origin of Product |
United States |
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